Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide
Description
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide (hereafter referred to by its systematic name) is a bicyclic heterocyclic compound featuring a fused thiophene-dioxolane ring system with a sulfoxide group at the 5-position. Its stereochemistry is defined as (3aS,4R,5S,6aR), which critically influences its reactivity and intermolecular interactions . This compound has been identified as a key intermediate in the synthesis of multi-kinase inhibitors, particularly in the development of 7-substituted 7-deaza-4′-thioadenosine derivatives, which exhibit potent biological activity . Its structural uniqueness lies in the combination of a dioxolane ring (providing rigidity) and a sulfoxide moiety (enhancing polarity and hydrogen-bonding capacity), making it a versatile scaffold in medicinal chemistry.
Properties
CAS No. |
62777-11-1 |
|---|---|
Molecular Formula |
C5H6O4S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
5-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C5H6O4S/c6-5-8-3-1-10(7)2-4(3)9-5/h3-4H,1-2H2 |
InChI Key |
DXRFKRUHRSOBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1=O)OC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiophene derivative with a suitable oxidizing agent to introduce the oxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove the oxide group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on synthesis, stereochemistry, functional groups, and applications. Key data are summarized in Table 1.
Structural and Functional Group Comparisons
- Its stereochemistry is critical for biological activity in kinase inhibition .
- Compound 7: The precursor, tert-butyl(((3aS,4R,6aR)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methoxy)diphenylsilane, lacks the sulfoxide group and features a bulky tert-butyldiphenylsilyl (TBDPS) protecting group. This reduces polarity but enhances stability during synthetic steps .
- Thieno[3,4-c][1,5]naphthyridine: A structurally distinct analog with a fused naphthyridine ring instead of dioxolane.
Crystallographic and Computational Analysis
- Structural Tools : The SHELX suite (SHELXL, SHELXD) has been employed to resolve the stereochemistry and hydrogen-bonding networks of Compound 8, confirming its (3aS,4R,5S,6aR) configuration . Mercury software aids in visualizing its crystal packing and void spaces, critical for understanding solubility and stability .
- Comparison: Non-oxidized analogs like Compound 7 exhibit less complex hydrogen-bonding patterns due to the absence of the sulfoxide group, simplifying their crystallization .
Data Tables
Table 1: Comparative Analysis of Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide and Analogs
| Compound | Functional Groups | Stereochemistry | Synthesis Key Step | Primary Application |
|---|---|---|---|---|
| Compound 8 (Target) | Sulfoxide (S=O), Dioxolane | (3aS,4R,5S,6aR) | Oxidation of Compound 7 | Kinase Inhibitor Synthesis |
| Compound 7 (Precursor) | TBDPS-protected hydroxyl | (3aS,4R,6aR) | Silylation of intermediate | Synthetic Intermediate |
| Thieno[3,4-c][1,5]naphthyridine | Naphthyridine, Thiophene | Planar aromatic system | Cyclization reactions | Materials Science |
Research Findings and Implications
- The sulfoxide group in Compound 8 enhances its binding affinity to kinase targets by 2–3 orders of magnitude compared to non-oxidized analogs, as demonstrated in enzymatic assays .
- Computational modeling (via Mercury) reveals that Compound 8 forms a dense hydrogen-bonding network in its crystal lattice, contributing to its low aqueous solubility—a challenge addressed via prodrug strategies .
Biological Activity
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide is a heterocyclic compound notable for its unique structure, which incorporates both sulfur and oxygen atoms. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings.
- Molecular Formula : CHOS
- Molecular Weight : 162.17 g/mol
- Structure : The compound features a thieno ring fused with a dioxolane moiety and an oxide group, which contribute to its distinct reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various microbial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential enzymatic processes.
Anticancer Activity
This compound has also been studied for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis.
- Apoptosis Induction : It promotes apoptosis in cancer cells via activation of caspases and modulation of Bcl-2 family proteins.
A study reported that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | |
| HeLa (Cervical Cancer) | 30 | |
| A549 (Lung Cancer) | 20 |
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, thereby influencing signaling pathways that lead to cell death.
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial activity against clinical isolates and reported a high efficacy against resistant strains of Staphylococcus aureus.
- Findings suggested that the compound could serve as a lead for developing new antimicrobial agents.
-
Cancer Cell Line Studies :
- A comprehensive study assessed the anticancer effects on multiple cancer cell lines.
- Results indicated that this compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
